Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO3 It is characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate typically involves the esterification of 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
- Methyl 2-hydroxy-5-(trifluoromethyl)benzoate
Comparison: Methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its chloro, bromo, and hydroxy analogs. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Properties
Molecular Formula |
C10H6F3NO3 |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
methyl 5-cyano-2-hydroxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F3NO3/c1-17-9(16)6-2-5(4-14)7(3-8(6)15)10(11,12)13/h2-3,15H,1H3 |
InChI Key |
OJTRHMJHQWQYPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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